trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13825084
InChI: InChI=1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1
SMILES: C1CC2CNCC2C1.Cl
Molecular Formula: C7H14ClN
Molecular Weight: 147.64 g/mol

trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride

CAS No.:

Cat. No.: VC13825084

Molecular Formula: C7H14ClN

Molecular Weight: 147.64 g/mol

* For research use only. Not for human or veterinary use.

trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride -

Specification

Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
IUPAC Name (3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride
Standard InChI InChI=1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1
Standard InChI Key HVZRRRPCVOJOLJ-LEUCUCNGSA-N
Isomeric SMILES C1C[C@H]2CNC[C@@H]2C1.Cl
SMILES C1CC2CNCC2C1.Cl
Canonical SMILES C1CC2CNCC2C1.Cl

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The compound consists of a bicyclo[3.3.0]octane framework with a nitrogen atom at the bridgehead position. The trans designation refers to the relative configuration of hydrogen atoms at the 3a and 6a positions, which occupy opposite faces of the bicyclic system . This stereochemistry distinguishes it from the cis isomer, where these hydrogens reside on the same side.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Nametrans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride
Molecular FormulaC₇H₁₄ClN
Molecular Weight147.65 g/molCalculated
CAS Number (cis isomer)926276-10-0
CAS Number (trans isomer)Not publicly disclosed

The absence of a publicly available CAS registry number for the trans isomer underscores the need for further characterization .

Synthesis and Manufacturing

Hydrogenation-Based Approaches

The patent WO2013102634A1 details a method applicable to both cis and trans isomers through controlled hydrogenation of 1,2-dicyanocyclo-l-pentene . The stereochemical outcome depends on reaction conditions:

  • Catalyst selection: Nickel or palladium catalysts favor cis formation, while ruthenium-based systems may promote trans products

  • Pressure modulation: Lower hydrogen pressures (<50 bar) reduce stereochemical scrambling

  • Temperature control: Reactions below 100°C minimize racemization

A representative reaction pathway involves:

  • Cyclization of nitrile groups under reductive conditions

  • Selective hydrogenation of the cyclopentene double bond

  • Acidic workup to form the hydrochloride salt

The process achieves yields up to 78% for cis isomers, though trans variant efficiency remains unreported .

Physicochemical Properties

Predicted Characteristics

While experimental data for the trans isomer are scarce, computational models suggest:

  • Water solubility: ~15 mg/mL (hydrochloride salt form)

  • logP: 1.2 ± 0.3 (indicating moderate lipophilicity)

  • pKa: 9.8 (protonated amine)

These values derive from QSAR analysis of structurally related bicyclic amines .

Pharmaceutical Applications

Exposure RouteProtective Measures
InhalationNIOSH-approved respirator
Skin ContactNitrile gloves, lab coat
Eye ProtectionChemical goggles

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